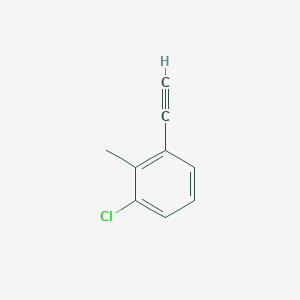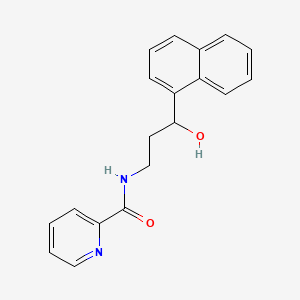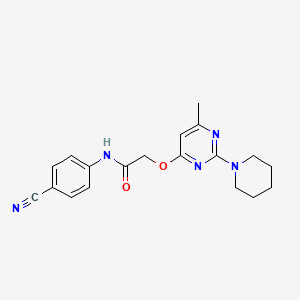![molecular formula C20H21N5O2S B2655066 N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 899399-84-9](/img/structure/B2655066.png)
N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoloquinoxalines are a class of compounds that contain a triazole ring fused with a quinoxaline ring . They are known for their potential as therapeutic agents and have shown a variety of biological applications . Benzenesulfonamides, on the other hand, are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are widely used in medicinal chemistry due to their bioactivity.
Molecular Structure Analysis
Triazoloquinoxalines have a complex molecular structure with multiple rings. The presence of nitrogen atoms in the rings allows these compounds to readily bind in the biological system with a variety of enzymes and receptors .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound is part of a broader class of chemicals that have been synthesized and investigated for their potential antibacterial, antifungal, and anticancer activities. For instance, derivatives of this compound have shown promising results in studies aiming to explore new treatments for various infections and diseases.
Antimicrobial Activity : Compounds derived from N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Some derivatives have exhibited significant antibacterial and antifungal properties, suggesting potential applications in treating infections (Hassan, 2013).
Anticancer Activity : Research has also focused on the synthesis of novel derivatives for the evaluation of their anticancer properties. Some studies have found that certain derivatives show cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2008).
Chemical Synthesis and Characterization
- Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of its structural framework in generating a wide array of potential therapeutic agents. Techniques include the condensation of different chalcones with hydrazinyl benzenesulfonamide hydrochloride, showcasing the compound's utility in producing diverse chemical entities (Hamby & Bauer, 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-4-7-18-22-23-20-19(21-16-8-5-6-9-17(16)25(18)20)24(3)28(26,27)15-12-10-14(2)11-13-15/h5-6,8-13H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLADXWXNGUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

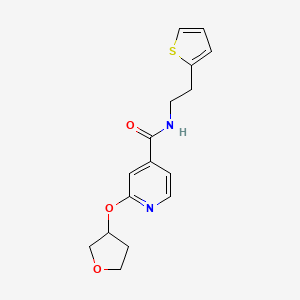
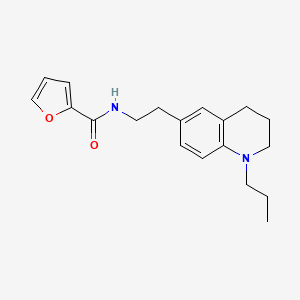
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

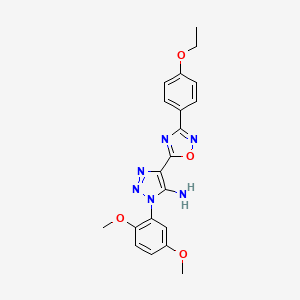

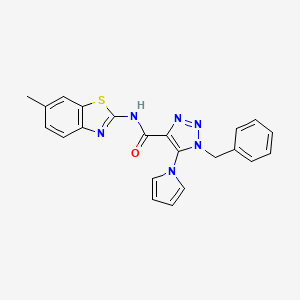
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
